2-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetic acid
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Overview
Description
GI-570473 is a novel small-molecule compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known for its antioxidant properties and has been studied for its effects on stress-induced gastric ulceration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI-570473 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of GI-570473 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards for safety and quality.
Chemical Reactions Analysis
Types of Reactions
GI-570473 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying antioxidant mechanisms and chemical reactivity.
Biology: It has been investigated for its effects on cellular oxidative stress and its potential to modulate enzyme activities.
Industry: Its antioxidant properties make it a candidate for use in formulations requiring oxidative stability.
Mechanism of Action
The mechanism of action of GI-570473 involves its interaction with oxidative stress pathways. It modulates the activities of enzymes such as superoxide dismutase, catalase, and xanthine oxidase, thereby reducing oxidative damage in tissues . The compound’s molecular targets include reactive oxygen species and other oxidative intermediates.
Comparison with Similar Compounds
Similar Compounds
L-lysine derivatives: These compounds share structural similarities with GI-570473 and exhibit antioxidant properties.
L-proline derivatives: These compounds also have antioxidant activity and are used in similar therapeutic applications.
Uniqueness
GI-570473 is unique in its specific combination of structural features that confer both high antioxidant activity and therapeutic potential for gastrointestinal disorders. Its ability to modulate multiple oxidative stress-related enzymes sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-9(16)5-17-11-10-7-3-1-2-4-8(7)18-12(10)14-6-13-11/h6H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFWEDHEGYCZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801518 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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